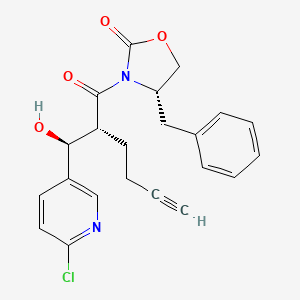![molecular formula C7H8F3N3 B1508072 1-[4-Methyl-6-(trifluormethyl)pyrimidin-2-yl]methanamin CAS No. 1196145-27-3](/img/structure/B1508072.png)
1-[4-Methyl-6-(trifluormethyl)pyrimidin-2-yl]methanamin
Übersicht
Beschreibung
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine is a chemical compound characterized by its unique structure, which includes a pyrimidinyl ring substituted with a methyl group and a trifluoromethyl group
Wissenschaftliche Forschungsanwendungen
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: It has potential therapeutic applications, including the treatment of various diseases due to its unique chemical properties.
Industry: The compound can be utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
Target of Action
The primary targets of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to summarize the affected pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine typically involves multiple steps, starting with the formation of the pyrimidinyl core One common approach is the reaction of a suitable pyrimidinyl precursor with a trifluoromethylating agent under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors. The process would be optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity. Safety measures and environmental considerations are also critical in the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions may result in the formation of various derivatives of the original compound.
Vergleich Mit ähnlichen Verbindungen
1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine can be compared to other similar compounds, such as 2-Methyl-4-trifluoromethyl-1H-imidazole and other trifluoromethyl-substituted pyrimidines. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of 1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine lies in its specific substitution pattern and potential for diverse applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-4-2-5(7(8,9)10)13-6(3-11)12-4/h2H,3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTNJYLLZGPDTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(2S,3R,4S,4aS,6R,8aS)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,1S)-1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetaldehyde](/img/structure/B1507998.png)
![5-bromo-1,3,8,12-tetrazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene](/img/structure/B1508011.png)



![2-(1,3-Dioxoisoindolin-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1508026.png)
![Tert-butyl 3-iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1508036.png)
![2,4-Dichloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1508045.png)
![carbon monoxide;chlororuthenium;[5-[di(propan-2-yl)phosphaniumylmethyl]acridin-4-yl]methyl-di(propan-2-yl)phosphanium](/img/structure/B1508046.png)

